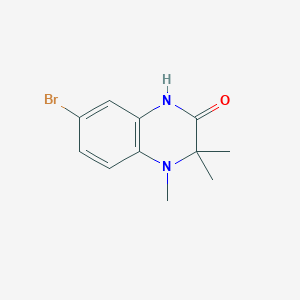
4-(4-Fluorophenyl)oxazole-2-carbaldehyde
概要
説明
4-(4-Fluorophenyl)oxazole-2-carbaldehyde is a chemical compound with the molecular formula C10H6FNO2 and a molecular weight of 191.16 g/mol . It is characterized by the presence of a fluorophenyl group attached to an oxazole ring, which in turn is bonded to a carbaldehyde group. This compound is primarily used for research purposes in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)oxazole-2-carbaldehyde typically involves the reaction of 4-fluorobenzaldehyde with an appropriate oxazole precursor under controlled conditions. One common method includes the use of trimethylsilyl trifluoromethanesulfonate as a catalyst in dichloromethane at temperatures ranging from -78°C to 20°C . The reaction is allowed to proceed for 24 hours, after which the product is purified through standard extraction and washing procedures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(4-Fluorophenyl)oxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4-(4-Fluorophenyl)oxazole-2-carboxylic acid.
Reduction: 4-(4-Fluorophenyl)oxazole-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(4-Fluorophenyl)oxazole-2-carbaldehyde is utilized in several scientific research areas, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
作用機序
The mechanism of action of 4-(4-Fluorophenyl)oxazole-2-carbaldehyde is largely dependent on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The fluorophenyl group can enhance the compound’s binding affinity to certain molecular targets, while the oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
2-(4-Fluorophenyl)oxazole-4-carbaldehyde: Similar in structure but with the carbaldehyde group at a different position on the oxazole ring.
4-(4-Chlorophenyl)oxazole-2-carbaldehyde: Similar structure with a chlorine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
4-(4-Fluorophenyl)oxazole-2-carbaldehyde is unique due to the specific positioning of the fluorophenyl and carbaldehyde groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of the fluorine atom can also enhance the compound’s stability and binding properties compared to its chlorine-substituted counterpart .
特性
IUPAC Name |
4-(4-fluorophenyl)-1,3-oxazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXQNICBHOKMNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC(=N2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





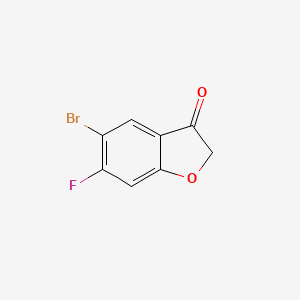
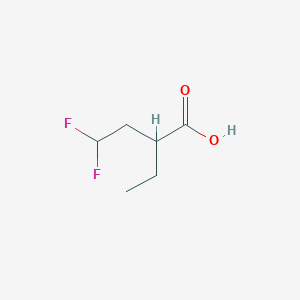
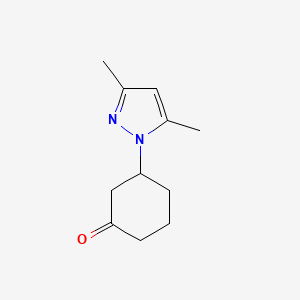
![1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one](/img/structure/B1450408.png)


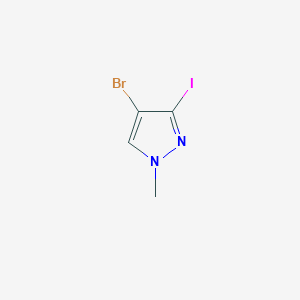

![Spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]](/img/structure/B1450417.png)
![N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1450418.png)
